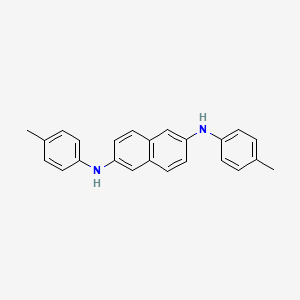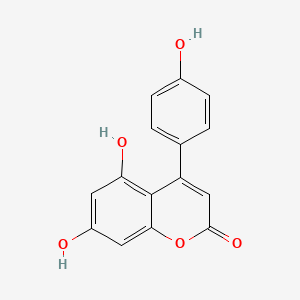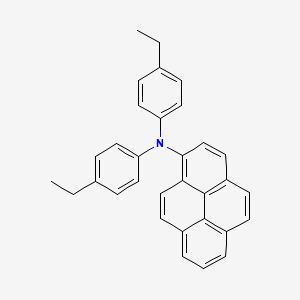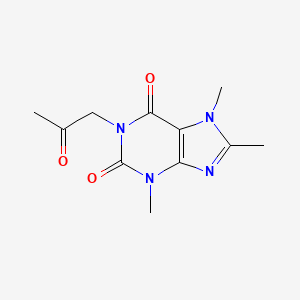
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the imidazole family. Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes benzyl, methyl, and phenyl groups attached to the imidazole ring. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields of research and industry.
準備方法
The synthesis of 1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, resulting in the formation of disubstituted imidazoles . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide high regioselectivity and good yields . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolines .
科学的研究の応用
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride has numerous applications in scientific research. In chemistry, it is used as a ligand in various metal-catalyzed coupling reactions, such as the palladium-catalyzed cross-coupling of aryl Grignards with aryl chlorides . In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . They are also used in the development of new drugs for treating various diseases, including cancer and infectious diseases . In industry, imidazole compounds are utilized in the production of dyes, agrochemicals, and functional materials .
作用機序
The mechanism of action of 1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. Imidazole derivatives typically exert their effects by binding to enzymes or receptors, thereby modulating their activity. For example, they may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazole derivatives, such as 1,3-dimesitylimidazolium chloride and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride These compounds share a similar imidazole core structure but differ in their substituents, which can influence their chemical and biological properties
特性
CAS番号 |
128422-79-7 |
|---|---|
分子式 |
C24H25ClN2 |
分子量 |
376.9 g/mol |
IUPAC名 |
1,3-dibenzyl-4-methyl-2-phenyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C24H24N2.ClH/c1-20-17-25(18-21-11-5-2-6-12-21)24(23-15-9-4-10-16-23)26(20)19-22-13-7-3-8-14-22;/h2-17,24H,18-19H2,1H3;1H |
InChIキー |
UZNWTUPFZPMQOB-UHFFFAOYSA-N |
正規SMILES |
CC1=C[NH+](C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)

![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)




![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)

